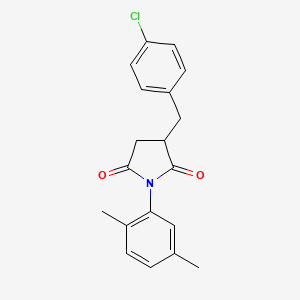![molecular formula C18H24N4O2S B5227072 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide, also known as CPG 37157, is a chemical compound that has been widely studied for its potential use in treating various diseases.
Scientific Research Applications
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease. In cancer research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to inhibit the accumulation of beta-amyloid and reduce neuroinflammation. In Parkinson's disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to reduce oxidative stress and inflammation.
Mechanism of Action
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 exerts its effects by inhibiting the mitochondrial permeability transition pore (mPTP), which is involved in cell death and mitochondrial dysfunction. By inhibiting the mPTP, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 can protect cells from damage and promote cell survival. Additionally, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to have a variety of biochemical and physiological effects. In cancer research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to reduce beta-amyloid accumulation and neuroinflammation, as well as improve cognitive function. In Parkinson's disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to protect dopaminergic neurons and improve motor function. In cardiovascular disease research, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has been shown to reduce oxidative stress and inflammation, as well as improve cardiac function.
Advantages and Limitations for Lab Experiments
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has several advantages for lab experiments, including its ability to inhibit the mPTP and MAO, as well as its potential use in treating a variety of diseases. However, there are also limitations to using 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157, including further studies on its potential use in treating cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease, as well as studies on its toxicity and optimal dosage and administration. Additionally, future research could focus on developing new compounds based on 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 that have improved efficacy and reduced toxicity. Overall, 5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 has the potential to be a valuable tool in the fight against various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide 37157 can be synthesized using a variety of methods, including the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reduction with lithium aluminum hydride and reaction with cyclohexylamine and dimethylsulfonamide. Other methods include the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfonamide, and the reaction of 5-bromo-2-nitrobenzoic acid with 6-amino-3-pyridazinecarbonitrile, followed by reaction with cyclohexylamine and dimethylsulfate.
properties
IUPAC Name |
5-[6-(cyclohexylamino)pyridazin-3-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-8-9-14(12-17(13)25(23,24)19-2)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h8-12,15,19H,3-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWGKTPFDOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCC3)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)

![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5227015.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)


![3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B5227060.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5227098.png)
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)